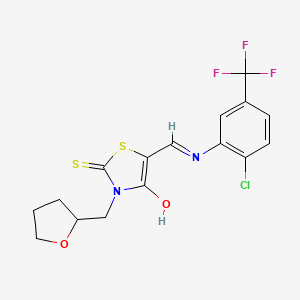
(E)-5-(((2-chloro-5-(trifluoromethyl)phenyl)amino)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(((2-chloro-5-(trifluoromethyl)phenyl)amino)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C16H14ClF3N2O2S2 and its molecular weight is 422.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-5-(((2-chloro-5-(trifluoromethyl)phenyl)amino)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one belongs to the thiazolidinone class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Overview of Thiazolidinones
Thiazolidinones are a class of compounds known for their broad range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the thiazolidine ring is crucial for their biological activity, as various substitutions can enhance or modify their efficacy against specific targets.
Antiviral Activity
Recent studies have explored the antiviral potential of thiazolidinone derivatives against HIV. A study utilizing molecular docking and dynamics simulations indicated that certain thiazolidinone derivatives exhibited interactions with the HIV gp41 protein, although the specific compound was not reported to show significant anti-HIV activity due to high cytotoxicity in T-lymphocyte cell lines . This highlights a common challenge in developing effective antiviral agents from this class.
Antibacterial and Antifungal Activity
Thiazolidinones have also been investigated for their antibacterial and antifungal properties. For instance, derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In particular, certain thiazolidinone compounds demonstrated over 50% inhibition of biofilm formation at specific concentrations .
The structure-activity relationship (SAR) studies have indicated that modifications at the C5 position significantly influence antibacterial efficacy. Compounds with electron-withdrawing groups at strategic positions on the aromatic rings exhibited enhanced activity .
Anticancer Activity
The anticancer potential of thiazolidinones has been a focal point in recent research. A study highlighted that certain derivatives could induce apoptosis in human leukemia cells while exhibiting varying degrees of cytotoxicity across different cancer cell lines . The mechanism often involves interference with cell cycle progression and induction of oxidative stress.
Case Studies
- Antibacterial Efficacy : A series of thiazolidinone derivatives were evaluated for their antibacterial activity against S. epidermidis and S. aureus. The most active compounds showed minimum inhibitory concentrations (MICs) ranging from 0.5 µg/mL to 62.5 µg/mL .
- Antifungal Activity : Thiazolidinone derivatives were tested against Candida albicans and demonstrated significant antifungal activity at sub-MIC concentrations, suggesting potential as therapeutic agents in treating fungal infections .
Data Tables
| Biological Activity | Tested Compound | MIC (µg/mL) | Effectiveness |
|---|---|---|---|
| Antibacterial | Compound 1 | 0.5 | High |
| Antibacterial | Compound 2 | 31.25 | Moderate |
| Antifungal | Compound 3 | 2.1 | High |
| Antiviral | Compound 4 | N/A | Toxic |
Propriétés
IUPAC Name |
5-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-4-hydroxy-3-(oxolan-2-ylmethyl)-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2S2/c17-11-4-3-9(16(18,19)20)6-12(11)21-7-13-14(23)22(15(25)26-13)8-10-2-1-5-24-10/h3-4,6-7,10,23H,1-2,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPXIJYAWKDKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=C(SC2=S)C=NC3=C(C=CC(=C3)C(F)(F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













